4-tert-Butyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-tert-Butyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C7H13N3 . It is a type of pyrazole, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions .
Synthesis Analysis
An efficient one-pot two-step synthesis of a similar compound, “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, was reported. This synthesis was achieved by a solvent-free condensation/reduction reaction sequence starting from “3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine” and “p-methoxybenzaldehyde”. The one-pot reductive amination proceeded by the formation in situ of the “N-(5-pyrazolyl)imine” as a key synthetic intermediate of other valuable pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions .
Chemical Reactions Analysis
Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C7H13N3. Its average mass is 139.198 Da and its monoisotopic mass is 139.110947 Da .
Future Directions
The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation in high yields, easy workup procedure, and mild reaction conditions . Pyrazole derivatives, including “4-tert-Butyl-1H-pyrazol-3-amine”, could be a promising scaffold for the discovery of novel active pharmaceutical ingredients .
Mechanism of Action
Target of Action
Similar compounds, such as 3- (4-amino-1-tert-butyl-1h-pyrazolo [3,4-d]pyrimidin-3-yl)phenol, have been found to interact withCarbonyl reductase [NADPH] 1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs.
Mode of Action
It’s likely that it interacts with its target enzyme to modulate its activity, leading to changes in the biochemical pathways it’s involved in .
Biochemical Pathways
Given its potential interaction with carbonyl reductase [nadph] 1, it may influence pathways related to drug and xenobiotic metabolism .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Based on its potential target, it may influence the metabolism of certain drugs and xenobiotics .
Properties
IUPAC Name |
4-tert-butyl-1H-pyrazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(2,3)5-4-9-10-6(5)8/h4H,1-3H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBCWKUBUXAMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(NN=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.